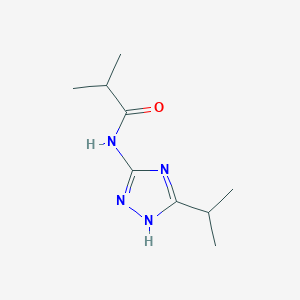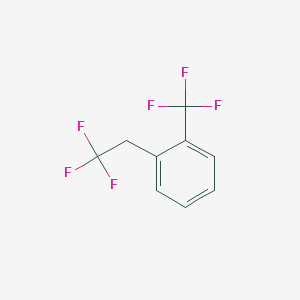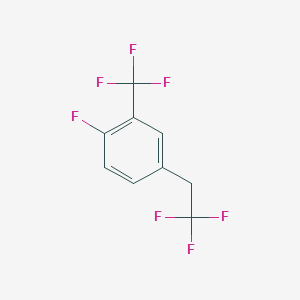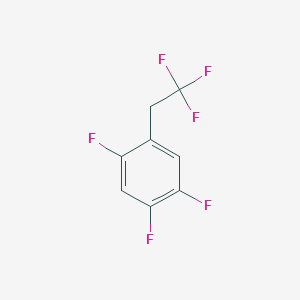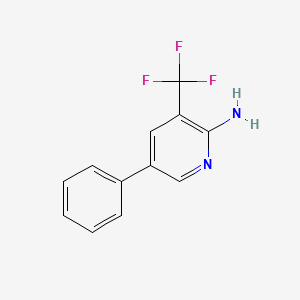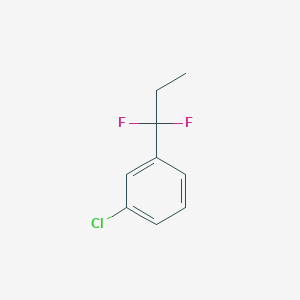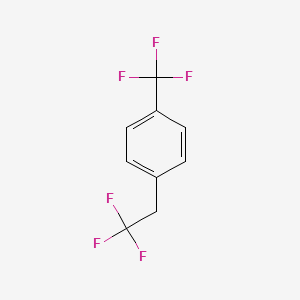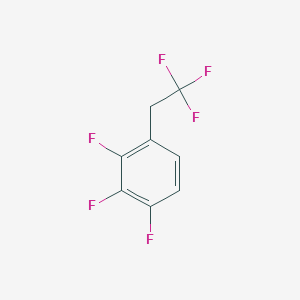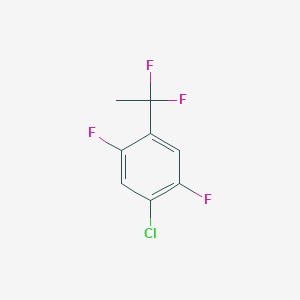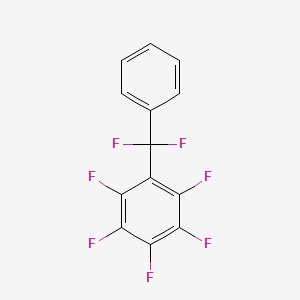
1-(Pentafluorophenyl)-1-phenyl-difluoromethane
Descripción general
Descripción
The compound “1-(Pentafluorophenyl)-1-phenyl-difluoromethane” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(Pentafluorophenyl)-1-phenyl-difluoromethane” were not found, related compounds such as “1-Pentafluorophenyl-1H-pyrrole” have been synthesized through electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a difluoromethane group attached to a phenyl ring and a pentafluorophenyl ring .Aplicaciones Científicas De Investigación
Catalytic Applications
1-(Pentafluorophenyl)-1-phenyl-difluoromethane and related compounds have been utilized in catalytic applications. For instance, tris(pentafluorophenyl)boron B(C6F5)3 acts as an effective catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, exhibiting functional group tolerance and enabling mild reduction conditions (Chadwick et al., 2014).
Polymerization and Material Synthesis
These compounds are instrumental in the synthesis of polymers and materials. For example, pentafluorophenyl isocyanate reacts with polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes, demonstrating notable hydrophobic and oleophobic properties (Soto et al., 2014). Additionally, living polymerization of a pentafluorophenyl (PFP) ester-functionalized phenyl isocyanide results in well-defined poly(phenyl isocyanide)s with controlled molecular weights (Yin et al., 2017).
Lewis Acid Research
Research on the Lewis acid strength of perfluorinated compounds, including derivatives of 1-(pentafluorophenyl)-1-phenyl-difluoromethane, has been conducted. Perfluorinated 9-phenyl-9-borafluorene, an analog of tris(pentafluorophenyl)borane, has been studied for its Lewis acid strength in comparison to B(C6F5)3, highlighting the influence of steric factors (Chase et al., 2005).
Organometallic Chemistry
In organometallic chemistry, fluorinated diarylamines like HNPhPhF, derived from pentafluorophenyl groups, are used to prepare complexes of uranium(III, IV) ions, demonstrating the role of C–F→U interactions in stabilizing these complexes (Yin et al., 2013).
Direcciones Futuras
Perfluoroaryl and perfluoroheteroaryl reagents are emerging as powerful tools for peptide and protein modification. They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation. Future applications of these reagents in biological chemistry are being explored .
Propiedades
IUPAC Name |
1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQSUTUIPHIQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentafluorophenyl)-1-phenyl-difluoromethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



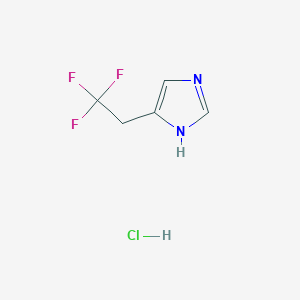
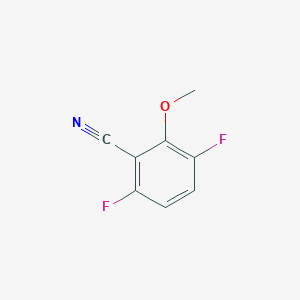
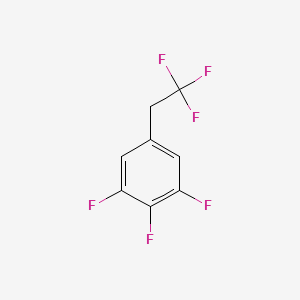
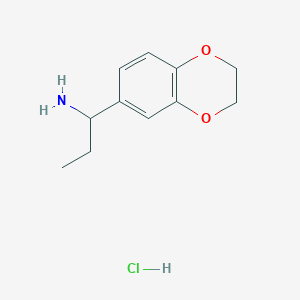
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
